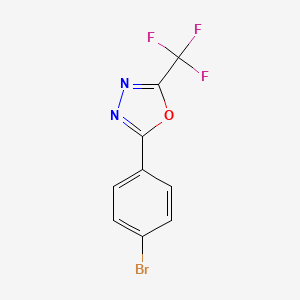

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the dehydration of diarylhydrazide to yield a class of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives with a notable yield of 78.9% . Another method includes the Suzuki cross-coupling reaction, which has been used to prepare symmetrically substituted derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and different boronic acids . Additionally, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds .

Molecular Structure Analysis

The molecular structure of these oxadiazole derivatives has been characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy have been employed to confirm the structures of the synthesized compounds . Density functional theory (DFT) calculations, including the use of the 6-311++G (d,p) basis set and the B3LYP method, have been utilized to optimize the molecular structure and investigate the bond lengths and angles of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole .

Chemical Reactions Analysis

The reactivity of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives has been studied through their participation in various chemical reactions. For instance, the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine and lead tetra-acetate has been investigated, leading to the formation of new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring systems . The oxadiazole ring has been shown to act as a nucleophile in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxadiazole derivatives have been extensively studied. The UV absorption and photoluminescent properties of these compounds have been analyzed, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The spectral luminescence properties of 2-aryl-5-methyl-1,3,4-oxadiazoles have also been examined, with high quantum yields reported in both polar and nonpolar solvents . Furthermore, the electrochemical properties of the symmetrically substituted derivatives have been explored .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards it might pose7.

将来の方向性

This would involve identifying areas where further research could be beneficial, such as potential applications of the compound or new reactions it could be used in8.

Please note that the specific details for each of these analyses would depend on the particular compound and the available research on it. For a comprehensive analysis of a specific compound, I would recommend consulting the primary literature or a chemistry reference database.

特性

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKZOLOGDRSKHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582142 |

Source

|

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

CAS RN |

918476-23-0 |

Source

|

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)